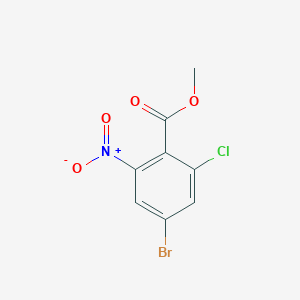
Methyl 4-bromo-2-chloro-6-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-chloro-6-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4. It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique reactivity and properties.
Mechanism of Action
Target of Action
Methyl 4-bromo-2-chloro-6-nitrobenzoate is a complex organic compoundIt’s known that the nitro group in the compound can undergo various reactions, potentially interacting with a variety of biological targets .
Mode of Action
The compound contains a nitro group, which can be introduced by nitration with hno3/h2so4 . This nitro group can undergo various reactions, potentially leading to changes in the targets it interacts with .
Biochemical Pathways
The compound’s nitro group can undergo various reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (29449) and physical form (powder) suggest that it could have specific pharmacokinetic properties .
Result of Action
The compound’s nitro group can undergo various reactions, potentially leading to a variety of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature (room temperature) and physical form (powder) could affect its stability . Additionally, the compound’s nitro group could be affected by environmental conditions, potentially influencing its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-chloro-6-nitrobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Nitration: Introducing a nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Adding a bromine atom to the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Chlorination: Introducing a chlorine atom using chlorine gas or a chlorinating agent.
Esterification: Converting the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for nitration, bromination, and chlorination steps.
Purification: steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-chloro-6-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Ester hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Aminobenzoates: From the reduction of the nitro group.
Carboxylic acids: From the hydrolysis of the ester group.
Substituted benzoates: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 4-bromo-2-chloro-6-nitrobenzoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-nitrobenzoate
- Methyl 2-bromo-6-chloro-4-nitrobenzoate
Uniqueness
Methyl 4-bromo-2-chloro-6-nitrobenzoate is unique due to the specific positions of its substituents, which influence its reactivity and applications. The combination of bromine, chlorine, and nitro groups provides distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-bromo-2-chloro-6-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJOJPPHOCWRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2445923.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide](/img/structure/B2445924.png)
![{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol](/img/structure/B2445926.png)


![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2445932.png)
![Methyl 4-[2-amino-3-cyano-6-(3-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2445935.png)

![1-(3,4-dimethylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2445937.png)
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate](/img/structure/B2445938.png)


